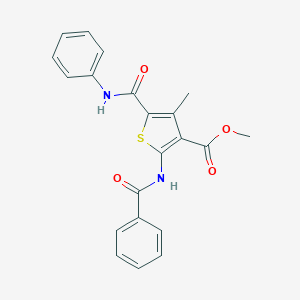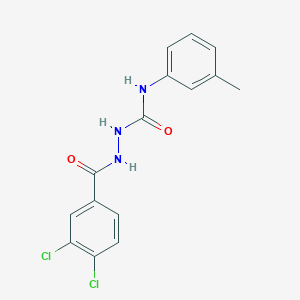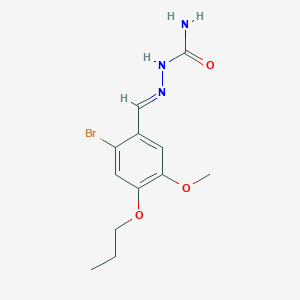![molecular formula C20H23NO5S B450268 4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B450268.png)
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound that features a combination of aromatic, thiophene, and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the TERT-BUTYL Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an aromatic compound.
Coupling Reactions: The thiophene ring is then coupled with the aromatic compound containing the tert-butyl group through a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Formation of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the thiophene ring is particularly significant as it is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mecanismo De Acción
The mechanism of action of 4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(TERT-BUTOXYCARBONYL)AMINO]BUTANOIC ACID
- 4-tert-Butylphenylboronic acid
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H23NO5S |
|---|---|
Peso molecular |
389.5g/mol |
Nombre IUPAC |
4-[[4-(4-tert-butylphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO5S/c1-20(2,3)13-7-5-12(6-8-13)14-11-27-18(17(14)19(25)26-4)21-15(22)9-10-16(23)24/h5-8,11H,9-10H2,1-4H3,(H,21,22)(H,23,24) |
Clave InChI |
LJCHHCWBXROKJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-methyl-2-nitrophenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B450189.png)

![N-[3-(N-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450191.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450192.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3,4-dichlorobenzohydrazide](/img/structure/B450193.png)
![3-nitro-N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B450196.png)
![Ethyl 4-methyl-2-{[(4-nitrophenyl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B450197.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450200.png)

![4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-chlorobenzohydrazide](/img/structure/B450205.png)
![Propyl 4-(4-isopropylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450208.png)
